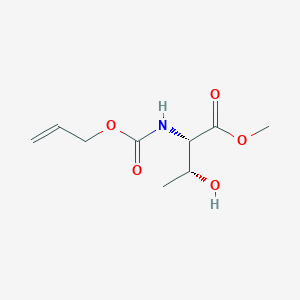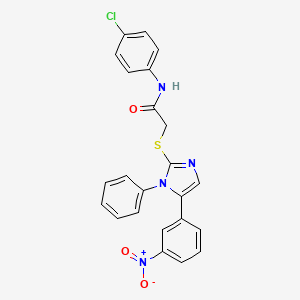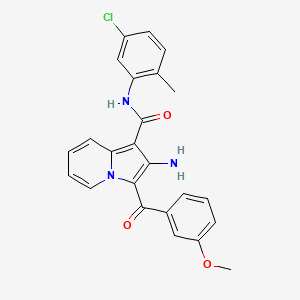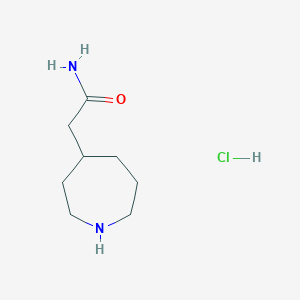
6-Amino-2-hydroxy-5-((4-methylphenyl)sulfonyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 6-Amino-2-hydroxy-5-((4-methylphenyl)sulfonyl)nicotinonitrile consists of a nicotinonitrile core, with an amino group and a hydroxy group at the 6 and 2 positions, respectively. Additionally, a sulfonyl group attached to a 4-methylphenyl group is present at the 5 position.Scientific Research Applications
Synthesis and Reactivity
Research on nitrile-stabilized carbanions underscores the importance of such compounds in organic synthesis. Nitrile-stabilized carbanions engage in a variety of reactions, including alkylation, arylation, acylation, and addition reactions, to form carbon-carbon bonds. These reactions are crucial for constructing complex organic molecules, suggesting that compounds like 6-Amino-2-hydroxy-5-((4-methylphenyl)sulfonyl)nicotinonitrile could play a significant role in the synthesis of pharmaceuticals and other organic compounds (Arseniyadis, Kyler, & Watt, 1984).
Applications in Photodynamic Therapy
In the realm of photodynamic therapy (PDT), the synthesis and manipulation of organic compounds, including those with sulfonamide groups, are of particular interest. For example, the optimization of intralesional protoporphyrin IX content for improved clinical outcomes in PDT highlights the potential for compounds like this compound to serve as precursors or adjuncts in therapeutic applications (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).
Antioxidant and Antitumor Properties
The study of sulfonamides, including their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties, provides a comprehensive overview of the medicinal chemistry aspects of sulfonamides. This body of work emphasizes the importance of the sulfonamide group in the planning and development of bioactive substances, potentially including compounds like this compound, for their promising antitumor properties (Azevedo-Barbosa et al., 2020).
Environmental Applications
The removal of pharmaceutical impurities from aqueous solutions using cleaner techniques underscores the environmental relevance of organic compounds, including sulfonamides. This research area explores methods for mitigating the impact of persistent organic pollutants, suggesting that compounds like this compound may have applications in environmental remediation and pollution control (Prasannamedha & Kumar, 2020).
Mechanism of Action
The mechanism of action of 6-Amino-2-hydroxy-5-((4-methylphenyl)sulfonyl)nicotinonitrile is not specified in the search results. The mechanism of action would depend on the specific application of this compound, which is typically used for research purposes.
Safety and Hazards
Properties
IUPAC Name |
6-amino-5-(4-methylphenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-8-2-4-10(5-3-8)20(18,19)11-6-9(7-14)13(17)16-12(11)15/h2-6H,1H3,(H3,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJLBCXLHBHVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(NC(=O)C(=C2)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2515519.png)
![3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2515521.png)



![1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B2515532.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2515534.png)

![6,7-difluoro-1-(4-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2515537.png)




